molecular formula C25H25N3O2S B12154761 2-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine

2-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine

Cat. No.: B12154761
M. Wt: 431.6 g/mol
InChI Key: GFJNGDVCARWAOH-UHFFFAOYSA-N
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Description

2-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an imidazo[1,2-a]pyridine core, which is fused with a phenyl ring substituted with a sulfonyl group and a benzylpiperidine moiety. The intricate arrangement of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring.

    Introduction of the Phenyl Ring: The phenyl ring is introduced through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

    Sulfonylation: The phenyl ring is then sulfonylated using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Benzylpiperidine Moiety: The final step involves the nucleophilic substitution reaction where the benzylpiperidine group is attached to the sulfonylated phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of secondary or tertiary amines.

Scientific Research Applications

2-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of neurotransmitter release.

Properties

Molecular Formula

C25H25N3O2S

Molecular Weight

431.6 g/mol

IUPAC Name

2-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C25H25N3O2S/c29-31(30,28-16-13-21(14-17-28)18-20-6-2-1-3-7-20)23-11-9-22(10-12-23)24-19-27-15-5-4-8-25(27)26-24/h1-12,15,19,21H,13-14,16-18H2

InChI Key

GFJNGDVCARWAOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C4=CN5C=CC=CC5=N4

Origin of Product

United States

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